2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride
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Overview
Description
2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3 and its molecular weight is 213.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Imidazo[4,5-c]pyridine derivatives, such as 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride, are synthesized through various methods, including Suzuki cross-coupling and hydrolysis reactions. These processes are essential for creating versatile compounds for further research and applications in chemistry and pharmacology (Du Hui-r, 2014).
Potential Antituberculotic Activity
- Certain imidazo[4,5-c]pyridine derivatives have been synthesized and tested for antituberculotic activity. This highlights the potential therapeutic applications of these compounds in treating tuberculosis (L. Bukowski & M. Janowiec, 1996).
Antagonistic Properties
- Imidazo[4,5-c]pyridine compounds have been identified as antagonists for certain receptors, like the P2X7 receptor. This receptor is involved in various physiological processes and diseases, making these compounds significant for therapeutic research (Devin M. Swanson et al., 2016).
Amplifiers in Antibiotic Research
- Imidazo[4,5-c]pyridine derivatives have been studied as amplifiers of certain antibiotics like phleomycin against E. coli. This suggests their potential role in enhancing antibiotic efficacy (D. J. Brown et al., 1979).
Cardiotonic Drug Development
- Research into 2-phenylimidazo[4,5-c]pyridines has revealed their potential as noncatecholamine, nonglycoside cardiotonic drugs with inotropic and vasodilator activities. This research could lead to the development of new treatments for heart conditions (D. Robertson et al., 1985).
Synthesis and Rearrangement Studies
- Studies on the synthesis and rearrangement of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride have been conducted to better understand the chemical properties and reactions of imidazo[4,5-c]pyridine derivatives (G. C. Wright, 1976).
Potential Anticancer Agents
- Imidazo[4,5-c]pyridines have been synthesized and studied for their potential as anticancer agents. This is a significant area of research given the ongoing need for effective cancer treatments (C. Temple et al., 1987).
Antiviral Properties
- Derivatives of imidazo[4,5-c]pyridine have shown potential as antiviral agents against various viruses, indicating their importance in the development of new antiviral drugs (D. J. Cundy et al., 1997).
Vibrational Spectra and Molecular Structure
- The molecular structure and vibrational spectra of imidazo[4,5-c]pyridine derivatives have been studied using techniques like density functional theory and X-ray crystallography. These studies contribute to a deeper understanding of the physical and chemical properties of these compounds (J. Lorenc et al., 2008).
Mechanism of Action
Target of Action
Compounds with the imidazo[4,5-c]pyridine core, such as 3-deazaneplanocin a (dznep), have been known to act asS-adenosyl-L-homocysteine synthesis inhibitors and histone methyltransferase EZH2 inhibitors . These targets play crucial roles in various types of cancer and Ebola virus disease .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets by inhibiting the synthesis of s-adenosyl-l-homocysteine and the activity of histone methyltransferase ezh2 .
Biochemical Pathways
Given its potential role as an inhibitor of s-adenosyl-l-homocysteine synthesis and histone methyltransferase ezh2, it may impact pathways related tomethylation processes and histone modification , which are crucial for gene expression and cell proliferation .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it might lead to changes in gene expression and cell proliferation due to its potential inhibitory effects on methylation processes and histone modification .
Action Environment
Factors such as ph could potentially affect the compound’s action, given that for a basic imidazole, the dissociation constant (pka) is approximately 7, making imidazole 60 times more basic than pyridine .
Properties
IUPAC Name |
2-cyclopropyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7;/h7,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXLOXXXLAEPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)N=C1C3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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